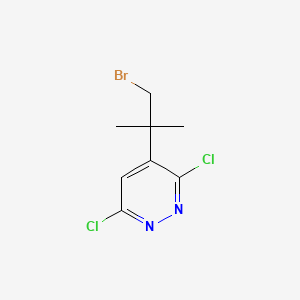

Pyridazine, 4-(2-bromo-1,1-dimethylethyl)-3,6-dichloro-

CAS No.: 108287-80-5

Cat. No.: VC18229273

Molecular Formula: C8H9BrCl2N2

Molecular Weight: 283.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 108287-80-5 |

|---|---|

| Molecular Formula | C8H9BrCl2N2 |

| Molecular Weight | 283.98 g/mol |

| IUPAC Name | 4-(1-bromo-2-methylpropan-2-yl)-3,6-dichloropyridazine |

| Standard InChI | InChI=1S/C8H9BrCl2N2/c1-8(2,4-9)5-3-6(10)12-13-7(5)11/h3H,4H2,1-2H3 |

| Standard InChI Key | CJWXEEPLGDEHCW-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(CBr)C1=CC(=NN=C1Cl)Cl |

Introduction

Chemical Identity and Structural Characterization

Nomenclature and Molecular Descriptors

The IUPAC name for this compound is 4-(1-bromo-2-methylpropan-2-yl)-3,6-dichloropyridazine, reflecting its substitution pattern on the pyridazine ring. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 108287-80-5 | |

| Molecular Formula | C₈H₉BrCl₂N₂ | |

| SMILES Notation | CC(C)(CBr)C1=CC(=NN=C1Cl)Cl | |

| InChI Key | CJWXEEPLGDEHCW-UHFFFAOYSA-N | |

| DSSTox Substance ID | DTXSID6073782 |

The pyridazine core consists of a six-membered ring with two adjacent nitrogen atoms, while the 2-bromo-1,1-dimethylethyl group at position 4 introduces steric bulk and electrophilic character. The chlorine atoms at positions 3 and 6 enhance the compound’s reactivity toward nucleophilic substitution, a feature exploited in synthetic chemistry .

Synthetic Methodologies

Halogenation of Pyridazine Precursors

The synthesis of 4-(2-bromo-1,1-dimethylethyl)-3,6-dichloropyridazine typically proceeds via sequential halogenation. A patented method for 3,6-dichloropyridazine production involves reacting 3,6-dihydroxypyridazine with phosphorus oxychloride (POCl₃) in solvents like chloroform or DMF at 50°C for 4 hours, achieving yields up to 72.35% . Introducing the brominated tert-butyl group likely occurs through Friedel-Crafts alkylation or nucleophilic aromatic substitution, though explicit protocols for this compound remain undisclosed in public literature.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

Post-synthesis purification employs silica gel chromatography, with elution systems tailored to the compound’s hydrophobicity (logP = 3.219) .

Physicochemical Properties and Stability

Thermodynamic and Kinetic Parameters

Experimental and computed properties include:

The bromine atom’s polarizability (19.989×10⁻²⁴ cm³) contributes to strong London dispersion forces, explaining its high density (1.293 g/cm³) .

Degradation Pathways

Under accelerated stability testing conditions (40°C/75% RH), bromine-chlorine exchange reactions may occur, forming undesired byproducts. Hydrolytic stability studies suggest susceptibility to nucleophilic attack at the C-Br bond in alkaline media, necessitating anhydrous storage .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume